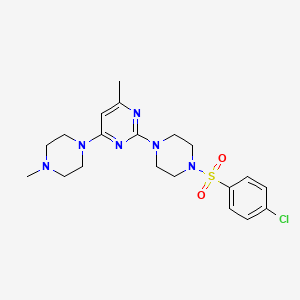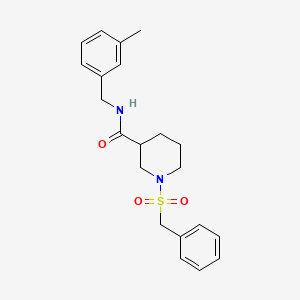![molecular formula C23H29N5O B11244021 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline](/img/structure/B11244021.png)
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(2,6-ジメチルフェニル)-1H-テトラゾール-5-イル]-4-メチルシクロヘキシル}-2-メトキシアニリンは、テトラゾール環、シクロヘキシル基、およびメトキシアニリン部分を含む複雑な有機化合物です。
製法
合成経路と反応条件
N-{1-[1-(2,6-ジメチルフェニル)-1H-テトラゾール-5-イル]-4-メチルシクロヘキシル}-2-メトキシアニリンの合成は通常、複数のステップを伴います。
テトラゾール環の形成: テトラゾール環は、2,6-ジメチルフェニルヒドラジンとアジ化ナトリウムを酸性条件下で反応させることで合成できます。
シクロヘキシル基の導入: シクロヘキシル基は、4-メチルシクロヘキサノンを用いたフリーデル・クラフツアルキル化反応によって導入されます。
メトキシアニリンとのカップリング: 最終ステップでは、テトラゾール-シクロヘキシル中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング試薬を用い、トリエチルアミンなどの塩基存在下で2-メトキシアニリンとカップリングします。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために、上記の合成経路の最適化が必要となる可能性があります。これには、反応条件の制御を向上させるための連続式反応器の使用や、反応をマルチキログラムバッチにスケールアップすることが含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基において酸化反応を起こし、対応するキノンを生成します。
還元: 還元反応はテトラゾール環を標的にすることができ、それをアミンに変換する可能性があります。
置換: この化合物中の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)やパラジウム触媒を用いた水素ガス(H₂)などの還元剤がしばしば使用されます。
置換: 求電子置換反応には、通常、ニトロ化には硝酸(HNO₃)、臭素化には臭素(Br₂)などの試薬が使用されます。
主要な生成物
酸化: キノンおよび他の酸化誘導体。
還元: アミンおよび他の還元形態。
置換: ニトロ、ハロ、またはその他の置換誘導体。
科学研究への応用
化学
化学では、N-{1-[1-(2,6-ジメチルフェニル)-1H-テトラゾール-5-イル]-4-メチルシクロヘキシル}-2-メトキシアニリンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探求することができます。
生物学
生物学研究では、この化合物は、テトラゾール含有分子と生物系との相互作用を研究するために使用できます。これは、特に新しい医薬品の探索における創薬や開発のためのモデル化合物として役立つ可能性があります。
医学
この化合物の潜在的な医学的用途には、新しい薬剤の開発におけるリード化合物としての使用が含まれます。その構造的特徴から、さまざまな生物学的標的に作用する可能性が示唆されており、薬理学的研究の候補となっています。
産業
産業では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。その安定性と反応性は、さまざまな産業用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylcyclohexanone.
Coupling with Methoxyaniline: The final step involves coupling the tetrazole-cyclohexyl intermediate with 2-methoxyaniline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological systems. It may serve as a model compound for drug design and development, particularly in the search for new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
N-{1-[1-(2,6-ジメチルフェニル)-1H-テトラゾール-5-イル]-4-メチルシクロヘキシル}-2-メトキシアニリンが効果を発揮する機序は、酵素や受容体などの分子標的との相互作用を含みます。テトラゾール環はカルボキシレート基を模倣することができ、化合物を酵素や受容体の活性部位に結合させることで、その活性を阻害または調節する可能性があります。シクロヘキシル基とメトキシアニリン基は、化合物の全体的な結合親和性と特異性に貢献しています。
類似化合物との比較
類似化合物
N-(2,6-ジメチルフェニル)-2-メトキシアニリン: テトラゾール環がなく、反応性に関しては多様性が低い。
N-(2,6-ジメチルフェニル)-1H-テトラゾール:
N-(4-メチルシクロヘキシル)-2-メトキシアニリン: テトラゾール環がなく、生物学的研究での使用が制限される。
独自性
N-{1-[1-(2,6-ジメチルフェニル)-1H-テトラゾール-5-イル]-4-メチルシクロヘキシル}-2-メトキシアニリンは、テトラゾール環、シクロヘキシル基、およびメトキシアニリン部分の組み合わせによりユニークです。この組み合わせは、反応性、安定性、および潜在的な生物活性というバランスを提供し、さまざまな科学的および産業的用途に役立つ化合物となっています。
特性
分子式 |
C23H29N5O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-4-methylcyclohexyl]-2-methoxyaniline |
InChI |
InChI=1S/C23H29N5O/c1-16-12-14-23(15-13-16,24-19-10-5-6-11-20(19)29-4)22-25-26-27-28(22)21-17(2)8-7-9-18(21)3/h5-11,16,24H,12-15H2,1-4H3 |
InChIキー |
SFNCYAUYGCBHKM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C2=NN=NN2C3=C(C=CC=C3C)C)NC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11243943.png)
![1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11243945.png)
![N-(4-methylbenzyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11243946.png)
![N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11243960.png)
![N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11243966.png)
![(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone](/img/structure/B11243974.png)

![1,1'-[6-(4-fluorophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11243984.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244006.png)
![N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11244013.png)


![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244032.png)
![4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11244033.png)
